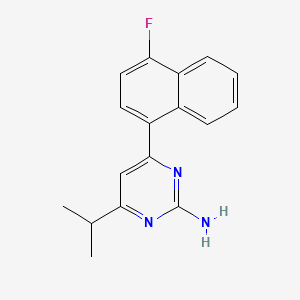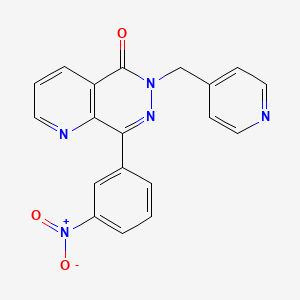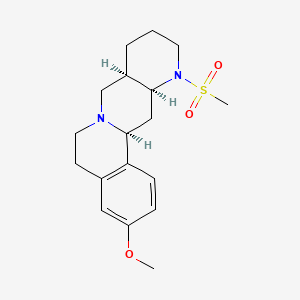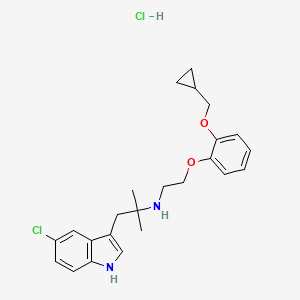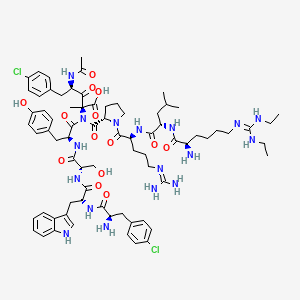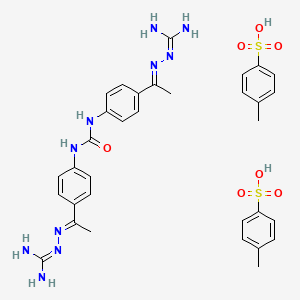
NSC 109555 ditosylate
説明
NSC 109555 ditosylate, also known as DDUG, is a selective, reversible, ATP-competitive Chk2 inhibitor . It displays no effect on a range of other kinases including Chk1 . It inhibits histone H1 phosphorylation and attenuates mitochondrial ATP synthesis . It exhibits antiproliferative activity in a number of leukemias in vivo .
Molecular Structure Analysis
The chemical name of NSC 109555 ditosylate is 2,2’- [Carbonylbis (imino-4,1-phenyleneethylidyne]bishydrazinecarboximidamide) bis (4-methylbenzenesulfonate) . Its molecular weight is 752.86 and its formula is C 19 H 24 N 10 O.2C 7 H 8 O 3 S .Physical And Chemical Properties Analysis
NSC 109555 ditosylate is soluble to 10 mM in DMSO . It should be stored at -20°C . .科学的研究の応用
Cancer Research: Chk2 Inhibition
NSC 109555 ditosylate is a selective, reversible, ATP-competitive Chk2 inhibitor with an IC50 value of 0.2 μM . Chk2 is a checkpoint kinase that plays a crucial role in DNA damage response, making it a target for cancer therapy. By inhibiting Chk2, NSC 109555 ditosylate can potentially be used to sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy.
Molecular Biology: Histone H1 Phosphorylation
This compound inhibits histone H1 phosphorylation with an IC50 of 0.24 μM . Histone H1 phosphorylation is involved in chromatin structure regulation and gene expression. Studying this inhibition can provide insights into epigenetic mechanisms and the development of new therapeutic strategies.
Bioenergetics: Mitochondrial ATP Synthesis
NSC 109555 ditosylate attenuates mitochondrial ATP synthesis . This application is crucial for understanding cellular metabolism and the role of mitochondria in various diseases. It can also aid in the development of treatments for metabolic disorders.
Leukemia Treatment: Antiproliferative Activity
The compound exhibits antiproliferative activity in a number of leukemias in vivo . It could be used to study the mechanisms of leukemia cell proliferation and to develop novel antileukemic therapies.
Drug Development: Kinase Selectivity
Due to its high selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10 μM), NSC 109555 ditosylate serves as a model for developing highly selective kinase inhibitors . This specificity is essential for reducing side effects in therapeutic applications.
Pharmacology: Reversibility and ATP-Competition
The reversibility and ATP-competitive nature of NSC 109555 ditosylate’s inhibition make it a valuable tool for pharmacological studies . Researchers can investigate the dynamics of enzyme inhibition and the potential for reversible inhibitors in drug design.
Chemical Biology: Structural Analysis
With a well-defined chemical structure, NSC 109555 ditosylate can be used in structural biology to understand the interaction between small molecules and their targets . This knowledge is fundamental for rational drug design.
特性
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGNVANOSOABS-XMDRLFCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N10O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NSC 109555 ditosylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



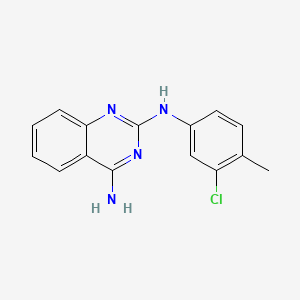
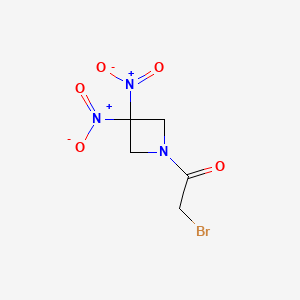


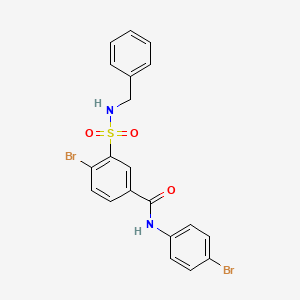
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)


